

Technical Guide: Spectroscopic Characterization of Ethyl 3-bromopropanoate

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Compound of Interest

Compound Name: Ethyl 3-bromo-2-propenoate

Cat. No.: B12442704

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Executive Summary

Ethyl 3-bromopropanoate (CAS: 539-74-2) is a critical bifunctional intermediate in organic synthesis, widely utilized as an alkylating agent in the production of beta-amino acids, heterocycles, and pharmaceutical active ingredients (APIs).^{[1][2][3][4]} Its dual reactivity—stemming from the electrophilic alkyl bromide and the nucleophilic-susceptible ester—makes precise structural verification essential.

This guide provides a definitive reference for the spectroscopic identification of Ethyl 3-bromopropanoate. It moves beyond simple data listing to explain the causality of signal patterns, offering a self-validating framework for researchers to assess purity and identity in drug development workflows.

Structural Analysis & Theoretical Prediction

Before interpreting spectra, one must understand the electronic environment of the molecule. The structure consists of an ethyl ester backbone with a terminal bromine substituent.^{[2][4][5]}

Molecular Formula:

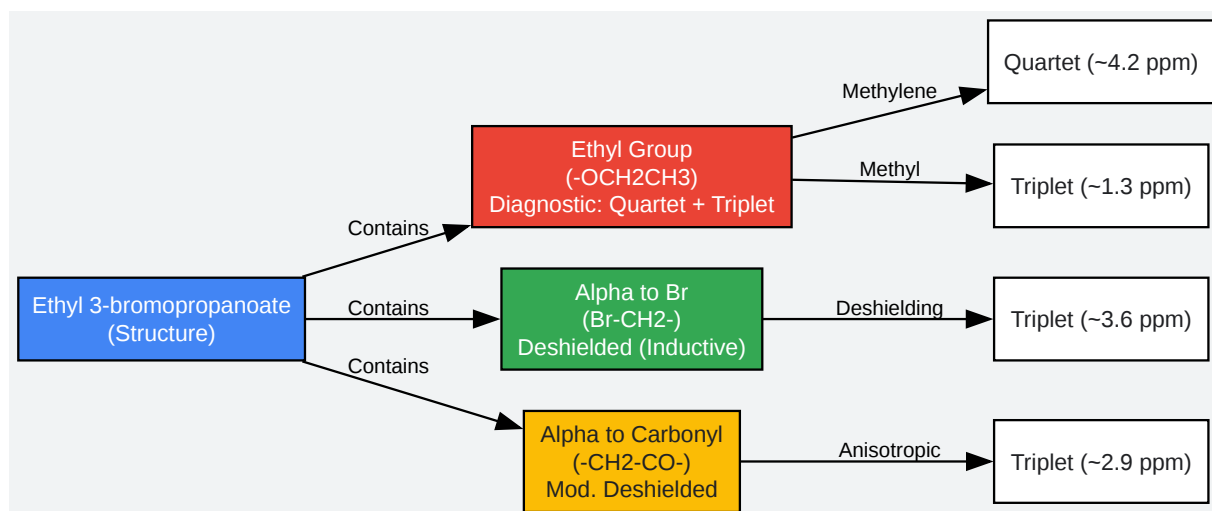
Molecular Weight: 181.03 g/mol [1][2]

Electronic Environment & Signal Logic

- The Carbonyl (C=O): Acts as an electron-withdrawing group (EWG), deshielding adjacent protons and carbons.
- The Bromine (Br): An electronegative atom that significantly deshields the alpha-methylene group (Br-CH_2) via induction.
- The Ethoxy Group ($\text{-OCH}_2\text{CH}_3$): Characteristic quartet-triplet splitting pattern in NMR.

Diagram 1: Structural Assignment Logic

The following diagram maps the specific atoms to their predicted spectroscopic signals, establishing the logic used in the subsequent data tables.



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Caption: Logical mapping of structural moieties to expected

NMR signals. Colors indicate distinct chemical environments.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

Proton NMR ()

The

NMR spectrum is the primary tool for purity assessment. The molecule exhibits a clean, first-order splitting pattern.

Solvent: Deuterated Chloroform (

) Reference: Residual

at

7.26 ppm.

Chemical Shift (, ppm)	Multiplicity	Integration	Coupling Constant (, Hz)	Assignment	Structural Explanation
4.19	Quartet (q)	2H	7.1		Methylene protons of the ethyl ester. Strongly deshielded by the adjacent oxygen.
3.59	Triplet (t)	2H	6.8		Alpha-protons to bromine. Deshielded by the electronegative halogen.
2.92	Triplet (t)	2H	6.8		Beta-protons to bromine / Alpha to carbonyl. Less deshielded than the bromomethyl group.
1.28	Triplet (t)	3H	7.1		Methyl protons of the ethyl ester. Coupled to the adjacent methylene.

Technical Insight: The separation between the two triplets at 3.59 ppm and 2.92 ppm is diagnostic. In the starting material (3-bromopropanoic acid), these shifts are similar, but the disappearance of the broad carboxylic acid singlet (~11 ppm) and appearance of the ethyl quartet/triplet confirms esterification.

Carbon NMR ()

Carbon NMR provides confirmation of the backbone skeleton and is particularly useful for detecting carbonyl impurities.

Solvent:

Reference: Center line of

triplet at

77.16 ppm.

Chemical Shift (, ppm)	Carbon Type	Assignment
170.8	Quaternary (Cq)	(Ester Carbonyl)
61.0	Secondary ()	(Ethyl Methylene)
37.8	Secondary ()	
26.4	Secondary ()	
14.1	Primary ()	(Ethyl Methyl)

Spectroscopic Data: Infrared (IR) Spectroscopy

IR is used primarily for functional group validation and quick identification of hydrolysis (presence of -OH).

Method: Neat film (NaCl plates) or ATR (Attenuated Total Reflectance).

Wavenumber ()	Intensity	Functional Group	Vibrational Mode
1735 - 1740	Strong	Ester	Stretching
2980 - 2900	Medium	Alkyl	Stretching
1150 - 1250	Strong	Ester	Stretching (C-O-C asymmetric)
600 - 700	Medium/Strong	Alkyl Halide	Stretching (Fingerprint region)

Diagnostic Check: A broad peak appearing around 3000-3500

indicates the presence of moisture or hydrolysis to 3-bromopropanoic acid (carboxylic acid O-H stretch).

Experimental Protocols

Sample Preparation for NMR

To ensure high-resolution data suitable for publication or regulatory filing, follow this strict protocol.

- Glassware: Use Class A borosilicate NMR tubes (5 mm). Dry in an oven at 120°C for 1 hour prior to use to eliminate water peaks.
- Solvent: Use

(99.8% D) containing 0.03% TMS (Tetramethylsilane) as an internal standard.

- Why TMS? It provides a definitive 0.00 ppm reference point, essential when comparing subtle shift changes in derivatives.
- Concentration:
 - For
: Dissolve 10–15 mg of Ethyl 3-bromopropanoate in 0.6 mL of solvent.
 - For
: Increase concentration to 40–50 mg in 0.6 mL to improve signal-to-noise ratio (S/N) for the quaternary carbonyl carbon.
- Filtration: If the solution appears cloudy (indicating inorganic salts from synthesis), filter through a small plug of glass wool directly into the NMR tube.

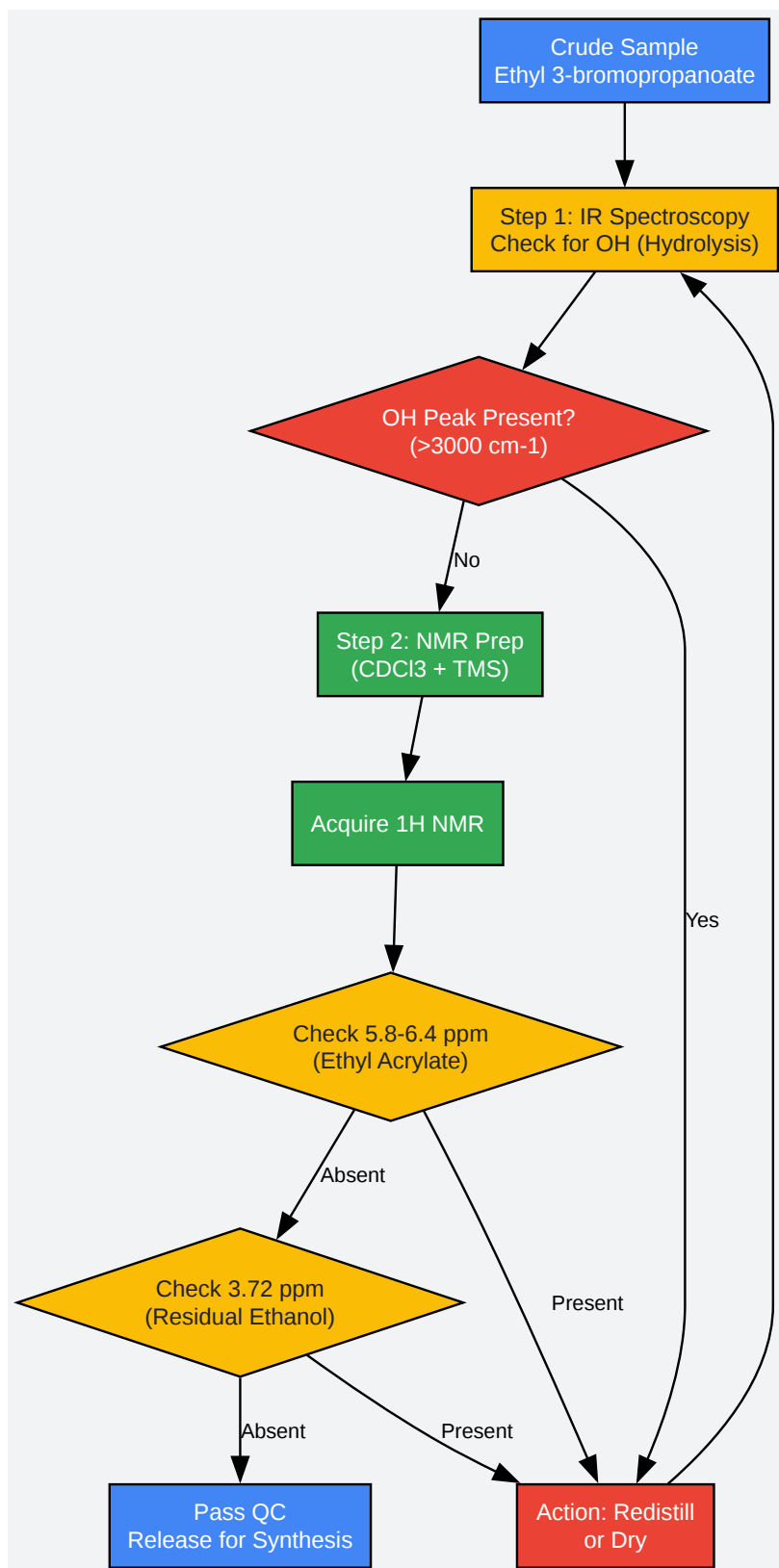
Impurity Profiling (Quality Control)

In drug development, identifying impurities is as important as identifying the product. Common impurities for this molecule include:

- Ethyl Acrylate: Result of elimination (dehydrobromination).
 - Detection: Look for alkene protons in the region
5.8–6.4 ppm.
- 3-Bromopropanoic Acid: Result of hydrolysis.
 - Detection: Broad singlet >10 ppm (COOH) and loss of ethyl signals.
- Ethanol: Residual solvent from esterification.
 - Detection: Triplet at
1.25 ppm (overlaps with product) but distinct quartet at
3.72 ppm (upfield of product ester quartet).

Diagram 2: Analytical Workflow

This workflow illustrates the decision tree for validating the compound's purity.



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Caption: Step-by-step decision tree for spectroscopic quality control (QC).

References

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